N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including large-scale reaction vessels, controlled reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and sulfanyl groups. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-26-20(15-8-6-5-7-9-15)24-25-21(26)30-14-19(27)23-22-13-16-12-17(28-2)10-11-18(16)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+ |
InChI Key |
XILHRZQNLJUYNN-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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